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molecular formula C5H5F2NOS B8492751 2-Thiazolemethanol, 4-(difluoromethyl)-

2-Thiazolemethanol, 4-(difluoromethyl)-

Cat. No. B8492751
M. Wt: 165.16 g/mol
InChI Key: MJLWPEQBDQHCAM-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a solution of ethyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate (900 mg) in MeOH (15 ml) was added NaBH4 (329 mg), and the mixture was stirred at room temperature for 2 h. The mixture was partitioned between saturated NH4Cl solution and EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound (703 mg) as a colorless oil.
Name
ethyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
329 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[C:3]1[N:4]=[C:5]([C:8](OCC)=[O:9])[S:6][CH:7]=1.[BH4-].[Na+]>CO>[F:1][CH:2]([F:13])[C:3]1[N:4]=[C:5]([CH2:8][OH:9])[S:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate
Quantity
900 mg
Type
reactant
Smiles
FC(C=1N=C(SC1)C(=O)OCC)F
Name
Quantity
329 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between saturated NH4Cl solution and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1N=C(SC1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 703 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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